molecular formula C11H19NO B4029398 N-cyclopentylcyclopentanecarboxamide

N-cyclopentylcyclopentanecarboxamide

Cat. No.: B4029398
M. Wt: 181.27 g/mol
InChI Key: SQIDXPKMRVYOHC-UHFFFAOYSA-N
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Description

N-Cyclopentylcyclopentanecarboxamide (C₁₁H₁₉NO) is a carboxamide derivative featuring a cyclopentane ring fused to a carboxamide group, with a cyclopentyl substituent on the amide nitrogen. It is synthesized via nucleophilic acyl substitution, typically using cyclopentanecarboxylic acid and cyclopentanamine with an acid chloride intermediate (e.g., thionyl chloride) to activate the carboxylic acid . This reaction proceeds through the formation of a reactive acyl chloride, which reacts with cyclopentanamine to yield the target compound.

Properties

IUPAC Name

N-cyclopentylcyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c13-11(9-5-1-2-6-9)12-10-7-3-4-8-10/h9-10H,1-8H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIDXPKMRVYOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentylcyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with cyclopentylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentylcyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-cyclopentylcyclopentanamine.

    Substitution: Various substituted cyclopentyl derivatives depending on the reagents used.

Scientific Research Applications

N-cyclopentylcyclopentanecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclopentylcyclopentanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares N-cyclopentylcyclopentanecarboxamide with four analogs, highlighting structural and functional differences:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound C₁₁H₁₉NO 181.28 g/mol Cyclopentyl (amide N) High lipophilicity; rigid bicyclic backbone
N-(2-Phenylethyl)cyclopentanecarboxamide C₁₄H₁₉NO 217.31 g/mol Phenethyl (amide N) Increased aromaticity; potential CNS activity
Cyclopentyl fentanyl hydrochloride C₂₅H₃₂N₂O·HCl 413.0 g/mol Piperidine, phenyl (amide N) Opioid receptor affinity; complex pharmacology
N-(Cyclopentylmethyl)cyclopentanecarboxamide C₁₂H₂₁NO 195.30 g/mol Cyclopentylmethyl (amide N) Extended aliphatic chain; moderate solubility
1-Phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide C₁₉H₁₈F₃NO 357.35 g/mol Phenyl, trifluoromethylphenyl High electronegativity; potential bioactivity

Key Structural and Functional Differences

Substituent Effects on Lipophilicity: The cyclopentyl group in the target compound enhances lipophilicity compared to the phenethyl group in N-(2-phenylethyl)cyclopentanecarboxamide, which introduces aromatic π-π interactions . Cyclopentyl fentanyl, with its bulky piperidine and phenyl groups, exhibits extreme lipophilicity, correlating with its blood-brain barrier permeability .

Steric and Conformational Effects :

  • The bicyclic framework of this compound imposes significant steric hindrance, reducing rotational freedom compared to N-(cyclopentylmethyl)cyclopentanecarboxamide, which has a flexible methylene spacer .
  • Cyclopentyl fentanyl’s piperidine ring introduces conformational rigidity, critical for its interaction with opioid receptors .

Synthetic Accessibility :

  • The target compound’s synthesis is straightforward via acid chloride intermediates, whereas cyclopentyl fentanyl requires multi-step functionalization of the piperidine and phenyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopentylcyclopentanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-cyclopentylcyclopentanecarboxamide

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